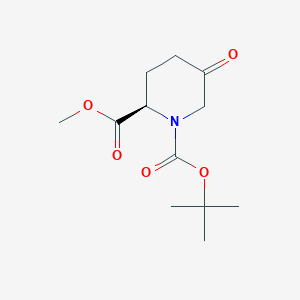

(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate

Description

BenchChem offers high-quality (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRLFGKYCFXSEA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate chemical properties

An In-depth Technical Guide on (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined piperidine core, furnished with versatile functional groups—a ketone, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester—renders it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, proposes a detailed synthetic strategy with mechanistic rationale, and explores its primary application as a key building block in the development of therapeutic agents, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.

Introduction: A Versatile Chiral Building Block

In the landscape of modern drug discovery, the use of stereochemically pure intermediates is paramount for achieving target specificity and minimizing off-target effects. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and natural products due to their ability to confer favorable pharmacokinetic properties and to present substituents in well-defined three-dimensional orientations. (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate, hereafter referred to as Compound 1 , emerges as a particularly strategic asset.

The molecule incorporates several key features:

-

A Chiral Center: The (R)-configuration at the C-2 position is crucial for enantioselective synthesis, enabling precise interaction with chiral biological targets like enzyme active sites.

-

Orthogonal Protection: The nitrogen atom is protected as a Boc-carbamate, while the C-2 carboxyl group is a methyl ester. This orthogonal protection scheme allows for selective deprotection and modification at either site, a cornerstone of complex synthetic strategies.

-

Reactive Ketone: The C-5 oxo group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse side chains and the construction of novel heterocyclic systems.

These attributes make Compound 1 a highly sought-after intermediate in the synthesis of high-value molecules, most notably in the class of gliptins (DPP-4 inhibitors), which are critical for glycemic control in patients with type 2 diabetes mellitus[1][2].

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its synthesis, purification, and characterization.

Core Chemical Properties

The key identifying and physical properties of Compound 1 are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-tert-Butyl 2-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate | [3] |

| CAS Number | 448963-98-2 | [3] |

| Molecular Formula | C₁₂H₁₉NO₅ | [3] |

| Molecular Weight | 257.29 g/mol | [3] |

| Synonyms | Methyl (2R)-1-Boc-5-oxopiperidine-2-carboxylate, (R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester | [3] |

Predicted Spectroscopic Profile (Theoretical Analysis)

While specific experimental spectra are not publicly available, a theoretical analysis based on the structure of Compound 1 allows for the prediction of its key spectroscopic features, which are essential for its identification and quality control during synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.4-1.5 ppm. The methyl ester protons will present as a singlet around 3.7 ppm. The protons on the piperidine ring (at C-2, C-3, C-4, and C-6) will exhibit more complex splitting patterns (multiplets) in the region of 2.0-4.5 ppm due to diastereotopicity and coupling with each other. The proton at the C-2 chiral center is expected to be a doublet of doublets or a multiplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by several key signals. The ketone carbonyl (C-5) will be the most downfield signal, typically around 205-210 ppm. The two ester carbonyls (from the Boc group and the methyl ester) will appear in the 155-175 ppm region. The quaternary carbon of the Boc group will be observed around 80 ppm, while the methoxy carbon of the ester will be near 52 ppm. The remaining piperidine ring carbons will resonate between 30-60 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the carbonyl groups. A sharp peak around 1740-1750 cm⁻¹ will correspond to the C=O stretch of the methyl ester. A distinct peak around 1715-1725 cm⁻¹ will indicate the ketone C=O stretch. The carbamate carbonyl of the Boc group will show a strong absorption band around 1690-1700 cm⁻¹.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its protonated molecular ion [M+H]⁺ at m/z 258.13, or as a sodium adduct [M+Na]⁺ at m/z 280.11.

Synthesis and Mechanistic Considerations

The synthesis of enantiomerically pure Compound 1 requires a strategy that establishes the C-2 stereocenter with high fidelity. A plausible and efficient approach involves the cyclization of a chiral precursor derived from (R)-glutamic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the piperidine ring via a Dieckmann condensation, a classic method for forming five- and six-membered rings. This reveals a linear diester as the immediate precursor, which can be traced back to the readily available and optically pure starting material, (R)-glutamic acid.

Sources

- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]

- 3. labsolu.ca [labsolu.ca]

(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate CAS number 448963-98-2

An In-depth Technical Guide to (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate

This technical guide provides a comprehensive overview of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate, a chiral building block of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate, with CAS number 448963-98-2, is a heterocyclic compound featuring a piperidine core. The piperidine motif is a highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[1][2] The presence of multiple functional groups—a ketone, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester—at stereochemically defined positions makes this molecule a versatile intermediate for the synthesis of complex molecular architectures.

The expertise in utilizing such building blocks lies in understanding how to strategically deprotect or modify these functional groups to achieve the desired target molecule. The Boc group, for instance, provides a stable yet readily cleavable protecting group for the nitrogen atom, allowing for subsequent modifications at that position. The ketone and ester functionalities offer handles for a variety of chemical transformations, including reductive amination and ester hydrolysis followed by amide bond formation. The defined (R)-stereochemistry at the 2-position is crucial for the synthesis of enantiomerically pure drug candidates, as the biological activity of a molecule is often highly dependent on its stereochemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 448963-98-2 | [3] |

| Molecular Formula | C12H19NO5 | [3] |

| Molecular Weight | 257.29 g/mol | [3] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate | [3] |

| Synonyms | Methyl (2R)-1-Boc-5-oxopiperidine-2-carboxylate, (R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester | [3] |

| Physical Form | Solid | |

| Storage Temperature | Refrigerator |

Proposed Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate.

Step-by-Step Methodology

Step 1: Esterification of L-Glutamic Acid

-

Suspend L-glutamic acid in methanol.

-

Cool the suspension to 0 °C.

-

Add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride.

Causality: The use of thionyl chloride with methanol is a standard and efficient method for the esterification of carboxylic acids.

Step 2: N-Boc Protection

-

Dissolve the dimethyl L-glutamate hydrochloride in a suitable solvent such as dichloromethane.

-

Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate ((Boc)2O).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous acid and base, then dry the organic layer and concentrate to yield N-Boc-dimethyl L-glutamate.

Causality: The Boc group is introduced to protect the nitrogen atom, preventing it from participating in the subsequent cyclization reaction and allowing for its selective removal later in a synthetic sequence.

Step 3: Dieckmann Condensation

-

Dissolve N-Boc-dimethyl L-glutamate in an anhydrous solvent like toluene or THF.

-

Add a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) portion-wise at room temperature or with gentle heating.

-

The reaction will proceed via an intramolecular cyclization to form the piperidine ring.

-

After the reaction is complete, quench carefully with a weak acid.

-

Extract the product into an organic solvent and purify.

Causality: The Dieckmann condensation is a classic method for forming five- or six-membered rings from diesters. The strong base deprotonates the carbon alpha to one of the ester groups, which then acts as a nucleophile to attack the other ester group, leading to cyclization.

Step 4: Chiral Resolution and Purification The product from the Dieckmann condensation may undergo some degree of racemization at the C2 position. Therefore, a chiral resolution step might be necessary to obtain the desired (R)-enantiomer in high purity.

-

Chiral HPLC: The racemic mixture can be separated using a chiral stationary phase.

-

Enzymatic Resolution: Alternatively, an enzyme that selectively hydrolyzes one of the enantiomers could be employed.

-

Purification: The final product is typically purified by column chromatography on silica gel.

Causality: Enantiomeric purity is critical for pharmaceutical applications. Chiral HPLC provides a reliable method for separating enantiomers, ensuring the final product has the correct stereochemistry.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Workflow

Caption: General analytical workflow for the characterization of the title compound.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | - Singlet around 1.5 ppm (9H, Boc group)- Multiplets between 2.0-3.0 ppm (4H, piperidine ring protons)- Singlet around 3.7 ppm (3H, methyl ester)- Multiplet around 4.5 ppm (1H, proton at C2) |

| ¹³C NMR (CDCl₃) | - Signal around 28 ppm (Boc methyls)- Signals between 30-50 ppm (piperidine ring carbons)- Signal around 52 ppm (ester methyl)- Signal around 55 ppm (C2 of piperidine)- Signal around 80 ppm (quaternary carbon of Boc)- Signal around 155 ppm (Boc carbonyl)- Signal around 170 ppm (ester carbonyl)- Signal around 208 ppm (ketone carbonyl) |

| HPLC | A single major peak indicating high purity. A typical method would be:- Column: C18 reverse-phase- Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile- Detection: UV at 210 nm |

| Mass Spec (ESI+) | Expected m/z: 258.13 [M+H]⁺, 280.11 [M+Na]⁺ |

Applications in Drug Discovery

(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is a valuable chiral building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The strategic placement of functional groups allows for diverse synthetic transformations.

For example, the ketone at the 5-position can be a key site for introducing further complexity. It can undergo reductive amination to install a substituted amine, a common feature in many biologically active compounds. The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The Boc-protected nitrogen allows for deprotection and subsequent functionalization of the piperidine nitrogen.

Hypothetical Role in a Drug Discovery Pathway

Caption: Hypothetical role of the title compound in a drug discovery pathway.

This workflow illustrates how the initial building block can be systematically modified to generate a library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of a potent and selective drug candidate.

Safety and Handling

Based on available safety data, (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate should be handled with care in a laboratory setting. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

-

Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

1-tert-butyl 2-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

- Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl). (n.d.). Google Patents.

-

Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

A new high-performance liquid chromatography (HPLC) method for the analysis of halofantrine (HF) in pharmaceuticals. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Alcohol metabolism acceleration composition. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021, June 26). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

CAplus Database Summary Sheet (DBSS). (2023, July 1). CAS. Retrieved January 19, 2026, from [Link]

- Deuterated CFTR potentiators. (n.d.). Google Patents.

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Retrieved January 19, 2026, from [Link]

-

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

5-Oxopiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

U.S. National Patent Classifications Used by CAS. (n.d.). CAS.org. Retrieved January 19, 2026, from [Link]

- PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. (n.d.). Google Patents.

-

Procedure for the synthesis and deprotection of Synthetic RNA. (n.d.). Glen Research. Retrieved January 19, 2026, from [Link]

- Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025, November 22). ACS Publications. Retrieved January 19, 2026, from [Link]

- Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. (n.d.). Google Patents.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved January 19, 2026, from [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

-

HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. (2025, October 15). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. labsolu.ca [labsolu.ca]

- 4. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 5. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]

- 6. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester structure

An In-Depth Technical Guide to (R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester

Abstract

(R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester is a chiral, non-proteinogenic amino acid derivative that serves as a highly valuable building block in modern medicinal chemistry. Its rigid piperidine scaffold, combined with orthogonal protecting groups (Boc and methyl ester) and a synthetically versatile ketone functionality, makes it an attractive starting material for the synthesis of complex, stereochemically defined pharmaceutical agents. This guide provides a comprehensive overview of its structure, properties, a robust proposed synthetic route, and its strategic applications in drug discovery, aimed at researchers and professionals in the field.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1] Its prevalence stems from its ability to act as a conformationally restricted scaffold that can project substituents into three-dimensional space to optimize interactions with biological targets. The introduction of stereocenters and additional functional groups onto this core structure allows for the fine-tuning of pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

(R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester is a particularly strategic intermediate for several reasons:

-

Defined Stereochemistry: The (R) configuration at the C-2 position is fixed, providing a crucial chiral anchor for building enantiomerically pure target molecules.

-

Orthogonal Protection: The amine is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but readily removed with acid. The carboxylic acid is protected as a methyl ester, allowing for selective deprotection/modification under basic or enzymatic conditions. This orthogonality is fundamental to complex, multi-step syntheses.

-

Synthetic Handle: The ketone at the C-5 position is a key feature, providing a reactive site for a multitude of chemical transformations, such as reductive amination, olefination, or nucleophilic addition, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Physicochemical Properties and Structural Elucidation

| Property | Value |

| IUPAC Name | methyl (2R)-1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylate |

| Molecular Formula | C₁₂H₁₉NO₅ |

| Molecular Weight | 257.28 g/mol |

| CAS Number | Not definitively assigned in public databases. |

| Appearance | Predicted to be an off-white solid or a viscous oil. |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, MeOH). |

Spectroscopic Signature Analysis

The structural identity of the molecule can be unequivocally confirmed through a combination of spectroscopic techniques. Based on analogous structures, the following spectral characteristics are expected:

-

¹H NMR Spectroscopy:

-

Boc Group: A characteristic singlet at ~1.4-1.5 ppm, integrating to 9H.

-

Methyl Ester: A sharp singlet at ~3.7-3.8 ppm, integrating to 3H.

-

Piperidine Ring Protons: A series of complex multiplets between ~2.0 and 4.5 ppm. The α-proton at C-2 (adjacent to the ester) would likely appear around 4.2-4.4 ppm. The protons adjacent to the ketone (C-4 and C-6) would be deshielded and appear further downfield.

-

-

¹³C NMR Spectroscopy:

-

Carbonyls: Three distinct signals in the downfield region: the ketone (~205-208 ppm), the ester (~170-172 ppm), and the Boc carbamate (~154-155 ppm).

-

Boc Group: Signals for the quaternary carbon (~80-81 ppm) and the methyl carbons (~28 ppm).

-

Methyl Ester: A signal around 52-53 ppm.

-

Piperidine Ring Carbons: Signals in the aliphatic region, typically between 30-60 ppm.

-

-

Mass Spectrometry (MS):

-

ESI-MS (+): Expected to show a prominent ion for [M+H]⁺ at m/z 258.1, [M+Na]⁺ at m/z 280.1, and a fragment corresponding to the loss of the Boc group ([M-Boc+H]⁺) at m/z 158.1.

-

-

Infrared (IR) Spectroscopy:

-

Three distinct carbonyl (C=O) stretching bands: a sharp, strong ketone stretch (~1720-1725 cm⁻¹), a strong ester stretch (~1735-1745 cm⁻¹), and a strong carbamate stretch (~1680-1695 cm⁻¹).[1]

-

Synthesis and Manufacturing Pathway

A robust and reliable synthesis of this chiral building block is paramount for its use in drug development. While multiple routes can be envisioned, a highly logical and field-proven approach involves a multi-step synthesis commencing from the readily available chiral pool starting material, (R)-pyroglutamic acid.[2] This strategy ensures the preservation of the critical C-2 stereocenter throughout the synthesis.

Proposed Synthetic Route: Ring Expansion

A plausible and efficient method to construct the 6-membered 5-oxopiperidine ring from a 5-membered pyroglutamate precursor is via a one-carbon insertion, such as a diazomethane-mediated ring expansion.

Caption: Proposed synthesis of the target molecule via protection and ring expansion.

Detailed Experimental Protocol (Proposed)

Step 1a: N-Boc Protection of (R)-Pyroglutamic Acid

-

Dissolve (R)-Pyroglutamic acid in a suitable solvent mixture (e.g., Dioxane/Water).

-

Add a base such as sodium hydroxide to deprotonate the carboxylic acid.

-

Cool the solution to 0 °C and add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS indicates complete consumption of the starting material.

-

Acidify the mixture and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-Boc-Pyroglutamic acid, which is often used without further purification.

Causality Insight: The Boc group is installed first to protect the nitrogen atom, preventing it from interfering with subsequent reactions and increasing the solubility of the intermediate in organic solvents.

Step 1b: Methyl Esterification

-

Dissolve the crude (R)-N-Boc-Pyroglutamic acid in a polar aprotic solvent like DMF or Acetonitrile.

-

Add a mild base such as potassium carbonate (K₂CO₃).

-

Add methyl iodide (CH₃I) and stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC/LC-MS. Upon completion, perform an aqueous workup, extract the product into an organic solvent, dry, and concentrate.

-

Purify the resulting (R)-N-Boc-pyroglutamic acid methyl ester by column chromatography.

Causality Insight: Standard Sₙ2 esterification is a reliable method. Alternatively, using trimethylsilyldiazomethane (TMSCHN₂) provides a very clean and high-yielding esterification under mild conditions, avoiding a basic workup.

Step 2: Arndt-Eistert Homologation and Wolff Rearrangement

-

Dissolve the purified pyroglutamate ester in an anhydrous, non-protic solvent (e.g., THF or DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add oxalyl chloride dropwise, followed by a catalytic amount of DMF. This converts the lactam carbonyl into a reactive acyl chloride intermediate (this step requires careful optimization as lactams can be challenging to activate). A more common approach would be activation of the corresponding opened-chain N-Boc-glutamic acid γ-ester before cyclization. However, for a direct ring expansion:

-

A more viable strategy involves converting the lactam to a thio-lactam (using Lawesson's reagent), followed by methylation to form a thio-imidate, which can then undergo ring expansion. A classic Arndt-Eistert approach on the corresponding carboxylic acid is more established: If starting from N-Boc glutamic acid γ-methyl ester, the α-carboxylic acid would be converted to the diazoketone.

-

The diazoketone is then subjected to a Wolff Rearrangement, typically promoted by a silver catalyst (Ag₂O) in the presence of a nucleophile (e.g., water or methanol). The rearrangement involves the expulsion of N₂ gas and migration of the alkyl chain to form a ketene intermediate, which is trapped to yield the six-membered ring product.

-

Purify the final product by column chromatography.

Trustworthiness and Validation: Each step of this synthesis must be validated. The identity and purity of the intermediates and the final product should be confirmed by NMR, MS, and HPLC analysis to ensure they meet the specifications required for subsequent use in GMP or research environments.

Applications in Drug Discovery and Development

The true value of (R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester lies in its role as a versatile scaffold for generating libraries of complex molecules for biological screening.

Caption: Strategic workflow for utilizing the building block in drug discovery.

Elaboration of the Ketone Moiety

The C-5 ketone is the primary site for introducing molecular diversity.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) smoothly converts the ketone into a new amine substituent. This is one of the most powerful and reliable methods for creating C-N bonds in medicinal chemistry.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the ketone into an alkene, providing a scaffold for further modifications like Michael additions or hydrogenations.

-

Grignard and Organolithium Additions: Nucleophilic addition to the ketone generates a tertiary alcohol, introducing a new stereocenter and a site for further functionalization.

Modification of the Carboxylate

The methyl ester at C-2 can be readily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid can then be coupled with a wide array of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, a common functional group in many drugs.

N-Deprotection and Functionalization

Following scaffold elaboration, the Boc group can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) in DCM. The resulting secondary amine can then be alkylated, acylated, or used in further coupling reactions to complete the synthesis of the final target molecule.

Conclusion

(R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester represents a sophisticated chemical tool for the modern medicinal chemist. While not a common off-the-shelf reagent, its synthesis is achievable from basic chiral pool starting materials. Its unique combination of a defined stereocenter, a versatile ketone handle, and orthogonal protecting groups provides an efficient and highly adaptable platform for the synthesis of novel, enantiomerically pure piperidine-based drug candidates. The logical application of this building block can significantly accelerate the discovery and development of new therapeutics.

References

- Stevens, C. V., Dieltiens, N., & Claeys, D. D. (2005). Straightforward ring expansion of pyroglutamates to perhydro-1,3-diazepine-2,4-diones. Organic Letters, 7(6), 1117-9.

- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2005. Synthesis of Peptides and Peptidomimetics.

- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 19, 2026, from [Link]

- King, F. D. (Ed.). (2009). Bioactive Conformation I. Springer Science & Business Media.

- Griggs, S. D., Thompson, N., Tape, D. D., Fabre, M., & Clarke, P. (2018). Synthesis of highly substituted 2-spiropiperidines. Organic & Biomolecular Chemistry, 16(29), 5246-5250.

- Sarpong, R., & Murphy, S. K. (2018). A ring expansion approach to N-oxy-2,5-diketopiperazines. Tetrahedron Letters, 59(37), 3462-3465.

-

Wikipedia. (n.d.). Pyroglutamic acid. Retrieved January 19, 2026, from [Link]

- Mitrovic, M., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 69(11), 937-942.

Sources

Spectroscopic data for (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate

An In-Depth Technical Guide to the Spectroscopic Profile of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate

Abstract

Introduction: A Key Chiral Intermediate

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The title compound, with its defined (R)-stereochemistry at the C2 position, offers precise three-dimensional control for the synthesis of targeted therapeutics. The tert-butoxycarbonyl (Boc) group on the nitrogen and the methyl ester at C2 provide differential reactivity, allowing for selective chemical transformations. The C5-ketone introduces a key site for further functionalization, such as reductive amination or aldol-type reactions.

Accurate interpretation of spectroscopic data is the cornerstone of modern chemical synthesis. It provides indisputable evidence of molecular structure, purity, and conformation. This guide serves as a key reference for researchers, offering a baseline for the expected spectroscopic signatures of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate.

Figure 1: Structure of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate with atom numbering.

Predicted Spectroscopic Data & Interpretation

The following sections detail the predicted spectroscopic data. These predictions are derived from established chemical shift theory, analysis of functional groups, and comparison with structurally similar N-Boc protected piperidones.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the restricted rotation (atropisomerism) caused by the bulky Boc group, which can lead to broadened signals or the appearance of two sets of signals for the ring protons. The analysis below assumes a single, time-averaged conformation for simplicity.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.60 - 4.80 | dd | 1H | H2 | The methine proton at the chiral center (C2) is significantly deshielded by the adjacent nitrogen and the carbonyl of the methyl ester. |

| ~3.75 | s | 3H | -OCH₃ | A characteristic singlet for the methyl ester protons. |

| ~3.90 - 4.10 | m | 1H | H6 (axial) | One of the methylene protons on C6, adjacent to nitrogen. It is expected to be downfield. |

| ~3.20 - 3.40 | m | 1H | H6 (eq) | The other C6 proton, diastereotopic to its axial partner. |

| ~2.60 - 2.80 | m | 2H | H4 | Methylene protons adjacent to the C5 ketone. Deshielded by the carbonyl group. |

| ~2.40 - 2.60 | m | 2H | H3 | Methylene protons adjacent to the chiral center C2. |

| 1.48 | s | 9H | -C(CH₃)₃ | A strong singlet characteristic of the tert-butyl group of the Boc protecting group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. The three carbonyl carbons are expected to be distinct and downfield.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~206.0 | C5 (Ketone C=O) | The ketone carbonyl is typically found in this downfield region. |

| ~171.0 | Ester C=O | The methyl ester carbonyl carbon. |

| ~154.5 | Boc C=O | The carbamate carbonyl carbon, characteristically found in this region. |

| ~80.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~57.0 | C2 | The chiral carbon, shifted downfield by the adjacent nitrogen and ester group. |

| ~52.5 | -OCH₃ | The methyl carbon of the ester. |

| ~45.0 | C6 | The methylene carbon adjacent to the nitrogen atom. |

| ~40.0 | C4 | The methylene carbon alpha to the ketone. |

| ~28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~25.0 | C3 | The remaining methylene carbon of the piperidine ring. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorptions of the three distinct carbonyl groups. Differentiating these is key to confirming the structure.

Table 3: Predicted IR Absorption Bands (Thin Film/KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~1745 | Strong | Ester C=O Stretch | Esters typically have the highest stretching frequency among these carbonyls due to the inductive effect of the alkoxy oxygen.[1] |

| ~1720 | Strong | Ketone C=O Stretch | The saturated ring ketone absorption is expected in this region, at a lower frequency than the ester.[2][3] |

| ~1695 | Strong | Carbamate C=O Stretch | The carbamate carbonyl has significant resonance delocalization, lowering its bond order and stretching frequency relative to ketones and esters.[4] |

| ~2980, 2870 | Medium | C-H Stretch | Aliphatic C-H stretching from the piperidine ring and Boc/methyl groups. |

| ~1160 | Strong | C-O Stretch | Strong stretching associated with the ester and carbamate C-O bonds. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule. The predicted fragmentation is based on the known behavior of N-Boc protected amino acid esters.[5]

-

Predicted Molecular Ion:

-

[M+H]⁺ = 258.13 m/z

-

[M+Na]⁺ = 280.11 m/z

-

-

Key Fragmentation Pathways:

-

Loss of Boc Group: The most characteristic fragmentation is the loss of the entire Boc group (-100 Da) or, more commonly, the loss of isobutylene (-56 Da) followed by CO₂ (-44 Da).

-

Loss of tert-butyl: A primary loss of the tert-butyl cation (-57 Da) is highly characteristic. [M+H - 57]⁺ = 201.07 m/z.

-

Loss of Methanol: Neutral loss of methanol (-32 Da) from the ester is also possible.

-

Figure 2: Predicted major fragmentation pathways in positive-ion ESI-MS.

Standardized Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

This protocol is a general guideline for acquiring high-resolution spectra on a modern NMR spectrometer (e.g., 400 MHz).[6][7][8][9]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube. Ensure no solid particulates are present; filter if necessary.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-45° pulse angle to ensure adequate relaxation between scans.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

Acquire 8-16 scans for a typical sample concentration.

-

Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform.

-

Phase the spectrum and reference the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to cover 0 to 220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

Process the FID and reference the CDCl₃ solvent peak to 77.16 ppm.

-

FT-IR Spectroscopy Protocol

This protocol describes analysis using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[10][11][12][13]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan of the ambient atmosphere (H₂O, CO₂) will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Cleaning:

-

Raise the press arm, and carefully clean the sample from the crystal surface using a dry tissue, followed by a solvent-dampened tissue (e.g., isopropanol).

-

ESI-Mass Spectrometry Protocol

This protocol outlines a general procedure for obtaining a mass spectrum via direct infusion into an ESI-MS system.[14][15][16][17][18]

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Create a dilute solution for analysis by taking ~10 µL of the stock solution and diluting it into 1 mL of the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The final concentration should be in the low µg/mL range.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibrant solution.

-

Set the ionization mode to positive ion ESI.

-

Typical parameters: Capillary voltage ~3.5-4.5 kV; nebulizer gas (N₂) pressure ~10-20 psi; drying gas flow ~5-10 L/min; drying gas temperature ~250-350 °C.

-

-

Data Acquisition:

-

Load the sample solution into a syringe and place it on a syringe pump connected to the ESI source.

-

Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data over a suitable mass range (e.g., m/z 50-500) for several minutes to obtain a stable signal and averaged spectrum.

-

Figure 3: General experimental workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic profile of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is characterized by distinct and predictable features. The ¹H and ¹³C NMR spectra are defined by the chiral center at C2 and the deshielding effects of the nitrogen and three carbonyl groups. The IR spectrum provides clear, separable absorption bands for the ester, ketone, and carbamate functionalities, serving as a rapid method for structural confirmation. Finally, ESI mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns involving the loss of the N-Boc protecting group. This comprehensive guide provides researchers with the foundational data and protocols necessary for the confident identification and utilization of this important synthetic intermediate.

References

-

Rutgers University-Newark Chemistry Department. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved January 19, 2026, from [Link]

-

University of Oxford Chemistry Research Laboratory. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved January 19, 2026, from [Link]

- Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1H and 13C Spectra.

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved January 19, 2026, from [Link]

- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. University of California, Irvine.

-

The University of Liverpool Repository. (n.d.). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. Retrieved January 19, 2026, from [Link]

- Reddit. (2022).

-

Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. Retrieved January 19, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 19, 2026, from [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved January 19, 2026, from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved January 19, 2026, from [Link]

- California State University, Los Angeles. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- Missouri University of Science and Technology. (n.d.). Fourier Transform Infrared Spectroscopy.

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved January 19, 2026, from [Link]

- University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- Spectroscopy Online. (2025).

- Zhu, Z. T., et al. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 45(12), 2684-2688.

- ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(22), 3549-58.

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 19, 2026, from [Link]

- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(18), 4235.

- Michigan State University. (n.d.).

-

Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved January 19, 2026, from [Link]

- Fromm, K. M., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.

- Chemistry LibreTexts. (2025). 14.2: Acquiring a NMR Spectrum.

- Garner, G. V., et al. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. Organic Mass Spectrometry, 18(11), 486-489.

- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.

- Pandikumar, A., & Ramalingan, K. (1984). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 22(1), 53-56.

- Semantic Scholar. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS.

Sources

- 1. echemi.com [echemi.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. m.youtube.com [m.youtube.com]

- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Rutgers_MS_Home [react.rutgers.edu]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. phys.libretexts.org [phys.libretexts.org]

- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate in Modern Drug Discovery: A Technical Guide

Abstract

(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate, a chiral piperidine derivative, has emerged as a cornerstone in the synthesis of complex molecular architectures for drug development. Its unique structural features, including a constrained piperidine ring and orthogonal protecting groups, make it an invaluable building block for creating novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the molecular properties, synthesis, and diverse applications of this key intermediate for researchers, scientists, and drug development professionals. We will explore its role in the design of conformationally restricted amino acid mimics and its utility in the development of agents targeting the central nervous system, underscoring the profound impact of chirality on pharmacological activity.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to form key interactions with biological targets. The introduction of chirality into the piperidine ring significantly enhances its utility in drug design, allowing for a more precise and potent modulation of pharmacological activity.[3][4] The distinct three-dimensional arrangement of substituents on a chiral piperidine ring dictates its binding affinity and selectivity for its biological target, which can lead to improved therapeutic outcomes and reduced off-target effects.[3] (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate stands out as a particularly valuable chiral building block due to the strategic placement of its functional groups, which allows for versatile chemical manipulations.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO₅ | [5][6] |

| Molecular Weight | 257.29 g/mol | [5][6] |

| CAS Number | 448963-98-2 | [5][6] |

| IUPAC Name | 1-tert-butyl 2-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate | [5] |

| Synonyms | Methyl (2R)-1-Boc-5-oxopiperidine-2-carboxylate, (R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester | [5][6] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol | General chemical knowledge |

Synthesis of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate: A Strategic Approach

The asymmetric synthesis of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate can be strategically designed starting from the readily available chiral precursor, L-glutamic acid. This approach ensures the desired stereochemistry at the C2 position. A key transformation in this synthetic route is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[7][8]

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route from L-glutamic acid.

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-L-glutamic acid dimethyl ester

-

To a solution of L-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.

-

Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture and extract the N-Boc-L-glutamic acid with an organic solvent.

-

Esterify the resulting diacid using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to yield N-Boc-L-glutamic acid dimethyl ester.

Step 2: Dieckmann Condensation to form (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate

-

Dissolve N-Boc-L-glutamic acid dimethyl ester in an anhydrous solvent such as toluene.

-

Add a strong base, for instance, sodium ethoxide (NaOEt), to the solution under an inert atmosphere.[8][9]

-

Heat the reaction mixture to reflux to initiate the intramolecular cyclization.

-

After the reaction is complete (monitored by TLC), cool the mixture and quench with a weak acid.

-

Extract the product with an organic solvent, and purify by column chromatography to obtain the target compound.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the methyl ester group (singlet, ~3.7 ppm), and protons on the piperidine ring (multiplets, ~2.0-4.5 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone (~205 ppm), the carbamate (~155 ppm), and the ester (~170 ppm), as well as signals for the carbons of the tert-butyl group and the piperidine ring. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |

| FTIR | Characteristic absorption bands for the ketone C=O stretch (~1715 cm⁻¹), the carbamate C=O stretch (~1690 cm⁻¹), and the ester C=O stretch (~1740 cm⁻¹).[11][12] |

Applications in Drug Discovery and Development

The unique structural features of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate make it a highly sought-after intermediate in the synthesis of a variety of biologically active molecules.

As a Precursor to Conformationally Constrained Amino Acids

The rigid piperidine ring serves as an excellent scaffold for the synthesis of conformationally constrained non-natural amino acids.[13][14][15] These modified amino acids are incorporated into peptides to induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity.[16] The ketone functionality at the 5-position provides a handle for further chemical modifications to introduce diverse side chains.

Caption: Synthesis of constrained amino acids.

A Key Building Block for CNS-Active Agents

The piperidine moiety is a common feature in many drugs that target the central nervous system (CNS).[17][18] The chirality of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is crucial for achieving selective interactions with specific receptors and enzymes in the brain. Its derivatives have the potential to be developed into novel treatments for a range of neurological and psychiatric disorders.[17][19]

The introduction of a chiral piperidine scaffold can significantly enhance the biological activity and selectivity of a drug candidate.[3][4] For instance, the specific stereochemistry can lead to a better fit within the binding pocket of a target protein, resulting in higher potency. Furthermore, chirality can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), leading to improved drug-like characteristics.[3]

Safety and Handling

While a specific material safety data sheet (MSDS) for (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is not widely available, general precautions for handling similar chemical compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is a versatile and valuable chiral building block in the field of medicinal chemistry. Its well-defined stereochemistry and strategically placed functional groups provide a powerful platform for the synthesis of complex and biologically active molecules. The ability to generate conformationally constrained amino acids and its potential for developing novel CNS-active agents highlight its significance in modern drug discovery. As the demand for more selective and potent therapeutics continues to grow, the importance of chiral intermediates like this piperidine derivative will undoubtedly increase, paving the way for the development of next-generation medicines.

References

- Vertex AI Search. (2026). 1-tert-butyl 2-methyl (2R)

- The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. [Accessed January 19, 2026].

- PubMed. (2012). Synthesis of a conformationally constrained δ-amino acid building block. [Accessed January 19, 2026].

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Accessed January 19, 2026].

- PubChem. (n.d.).

- BenchChem. (2025). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. [Accessed January 19, 2026].

- Organic Reactions. (n.d.).

- BenchChem. (2025). Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols. [Accessed January 19, 2026].

- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Accessed January 19, 2026].

- Benchchem. (n.d.). (R)

- ResearchGate. (n.d.).

- PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. [Accessed January 19, 2026].

- ResearchGate. (n.d.). The influence of the introduction of chiral center in piperidine ring... [Accessed January 19, 2026].

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- Vertex AI Search. (2026). 1-tert-butyl 2-methyl (2R)

- PubChem. (n.d.).

- PubMed. (n.d.).

- BenchChem. (2025). A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers. [Accessed January 19, 2026].

- PubChem. (n.d.).

- ResearchGate. (n.d.).

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Accessed January 19, 2026].

- J&K Scientific LLC. (2025).

- HELDA - University of Helsinki. (2021). Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor. [Accessed January 19, 2026].

- PubChem. (n.d.).

- Beilstein Journals. (n.d.). Supporting Information Photochemical generation of the 2,2,6,6-tetramethylpiperidine- 1-oxyl (TEMPO) radical from caged nitroxid. [Accessed January 19, 2026].

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Accessed January 19, 2026].

- PubMed. (1996). 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase. [Accessed January 19, 2026].

- PubMed. (n.d.). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Accessed January 19, 2026].

Sources

- 1. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. labsolu.ca [labsolu.ca]

- 7. organicreactions.org [organicreactions.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. mdpi.com [mdpi.com]

- 11. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DSpace [helda.helsinki.fi]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Chiral Piperidine Building Blocks: A Technical Guide for Modern Drug Discovery

This guide provides an in-depth exploration of chiral piperidine building blocks, offering a technical resource for researchers, chemists, and drug development professionals. We will delve into the strategic importance of this scaffold, explore state-of-the-art synthetic methodologies, and provide practical guidance for their effective implementation in medicinal chemistry programs.

The Strategic Advantage of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. Its prevalence is not accidental but rather a result of a unique combination of physicochemical properties that make it an ideal component for modulating biological targets.

-

Pharmacokinetic Profile: The saturated nature of the piperidine ring generally imparts favorable pharmacokinetic properties, including improved metabolic stability and reduced plasma protein binding compared to more lipophilic or aromatic systems. The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets.

-

Three-Dimensional Diversity: Unlike flat aromatic rings, the piperidine scaffold adopts a non-planar chair conformation. This three-dimensional geometry allows for the precise spatial orientation of substituents, enabling a more nuanced and specific interaction with the complex topographies of protein binding pockets.

-

Chirality and Specificity: The introduction of one or more stereocenters onto the piperidine ring dramatically increases its structural complexity and potential for target specificity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure piperidine building blocks is paramount for developing safe and effective medicines.

Synthetic Strategies for Accessing Enantiopure Piperidine Scaffolds

The synthesis of chiral piperidines is a well-established field, yet it continues to evolve with the advent of new catalytic methods. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Classical Resolution of Racemates

One of the oldest yet still relevant methods involves the separation of a racemic mixture of piperidines. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Workflow for Classical Resolution:

Caption: Synthesis from the Chiral Pool.

The development of chiral catalysts has revolutionized the synthesis of enantiopure compounds. For piperidines, key methods include:

-

Asymmetric Hydrogenation: The hydrogenation of prochiral pyridinium salts or tetrahydropyridines using chiral transition metal catalysts (e.g., Rhodium or Iridium complexes with chiral phosphine ligands) is a powerful method for accessing a wide range of chiral piperidines.

-

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems that can be converted into piperidines is another effective strategy.

-

Asymmetric Mannich Reactions: The reaction of an aldehyde, an amine, and a ketone or other active methylene compound in the presence of a chiral catalyst can provide access to functionalized chiral piperidines.

Table 1: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Typical Enantiomeric Excess (ee) |

| Classical Resolution | Well-established, can be cost-effective for certain substrates. | Maximum 50% yield, can be labor-intensive. | >99% (after multiple recrystallizations) |

| Chiral Pool Synthesis | High enantiopurity, predictable stereochemistry. | Limited to the diversity of available starting materials. | >99% |

| Asymmetric Catalysis | High efficiency, potential for high enantioselectivity, broad substrate scope. | Catalyst cost and development can be high, optimization required. | 90-99% |

Case Studies: Chiral Piperidines in Marketed Drugs

The impact of chiral piperidine building blocks is evident in numerous successful therapeutic agents across various disease areas.

-

Ritalin (Methylphenidate): Used for the treatment of ADHD, the threo-isomer is the active component. The piperidine ring is crucial for its interaction with the dopamine and norepinephrine transporters.

-

Chantix (Varenicline): A smoking cessation aid, varenicline features a complex, rigid structure built around a piperidine-like core. Its specific stereochemistry is essential for its activity as a partial agonist of the α4β2 nicotinic acetylcholine receptor.

-

Xeljanz (Tofacitinib): An inhibitor of the Janus kinase (JAK) family of enzymes for the treatment of rheumatoid arthritis, tofacitinib incorporates a chiral 3-aminopiperidine moiety.

Experimental Protocol: Asymmetric Hydrogenation of a Tetrahydropyridine

This protocol provides a general procedure for the asymmetric hydrogenation of a model tetrahydropyridine substrate using a chiral iridium catalyst.

Materials:

-

N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine (1.0 eq)

-

[Ir(COD)Cl]₂ (0.005 eq)

-

(R)-BINAP (0.011 eq)

-

Iodine (I₂) (0.03 eq)

-

Dichloromethane (DCM), degassed

-

Methanol (MeOH), degassed

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ and (R)-BINAP. Add degassed DCM and stir at room temperature for 30 minutes.

-

Substrate Addition: To a separate flame-dried flask, add the N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine and iodine.

-

Reaction Setup: Transfer the catalyst solution to the substrate-containing flask via cannula.

-

Hydrogenation: Purge the flask with hydrogen gas (3x) and then maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen. Concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or SFC.

Conclusion

Chiral piperidine building blocks are indispensable tools in modern drug discovery. Their unique structural and physicochemical properties, coupled with the development of robust and efficient synthetic methodologies, have solidified their position as a privileged scaffold. A deep understanding of the available synthetic strategies and their judicious application will continue to empower medicinal chemists to design and create the next generation of innovative therapeutics.

References

-

Title: Asymmetric Hydrogenation Source: Wikipedia URL: [Link]

Importance of N-Boc protected piperidines in synthesis

An In-Depth Technical Guide to the Synthesis and Application of N-Boc Protected Piperidines

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing as a privileged structure in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its conformational pre-organization and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting complex biological receptors.[3] However, the inherent nucleophilicity and basicity of the piperidine nitrogen often necessitate a protection strategy to achieve controlled and selective functionalization of the heterocyclic ring or other moieties within a molecule. Among the myriad of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for piperidine chemistry. This guide provides a comprehensive exploration of the critical role of N-Boc protected piperidines, detailing the causality behind their synthesis, functionalization, and deprotection in the context of complex molecule synthesis and drug development.

The Strategic Imperative of the N-Boc Group

The utility of a protecting group is dictated by its ease of installation, its stability under a wide range of reaction conditions, and its facile, selective removal. The N-Boc group excels in all three areas, making it a workhorse in organic synthesis.[4]

-

Stability and Orthogonality: The Boc group is exceptionally stable to basic, hydrogenolytic, and mildly acidic conditions, allowing for a broad spectrum of subsequent chemical transformations to be performed without disturbing the protected nitrogen. This chemical orthogonality is paramount in multi-step syntheses.

-

Modulation of Reactivity: The electron-withdrawing nature of the Boc group significantly attenuates the nucleophilicity and basicity of the piperidine nitrogen.[5] This prevents unwanted side reactions, such as N-alkylation or acid-base quenching of reagents. Furthermore, this electronic modification is key to enabling certain synthetic strategies, such as the directed lithiation of the C2 position.[6][7]

-

Improved Handling: Boc protection often increases the crystallinity and solubility of piperidine intermediates in common organic solvents, simplifying purification by chromatography or recrystallization.[8]

The workflow below illustrates the strategic cycle of employing the N-Boc group to enable selective modification.

Synthesis of N-Boc Protected Piperidines

The installation of the Boc group is typically a straightforward and high-yielding process. The most common method involves the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9]

Experimental Protocol 1: General N-Boc Protection of Piperidine

-

Preparation: Dissolve the piperidine derivative (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M in a round-bottom flask.[9]

-

Base Addition: Add a base (1.1-1.5 equivalents), such as triethylamine (TEA) or sodium bicarbonate, to neutralize the acid generated during the reaction.[9]

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 equivalents) to the solution. A slight excess ensures the reaction proceeds to completion.[9]

-

Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[9]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

More complex, functionalized N-Boc piperidines can be synthesized from chiral precursors. For instance, enantiomerically pure 3-(N-Boc amino) piperidine derivatives can be synthesized in five linear steps starting from L-glutamic acid.

Core Applications in Complex Synthesis

N-Boc piperidines are not merely protected intermediates; they are versatile building blocks that enable the construction of complex molecular architectures.[10][11]

Directed C-H Functionalization

A significant advancement in synthetic chemistry is the ability to directly functionalize C-H bonds. In the context of N-Boc piperidine, the protecting group plays a crucial role in directing this functionalization.

-

C2-Functionalization: The Boc group facilitates deprotonation at the C2 position using a strong base like sec-butyllithium (s-BuLi) in the presence of a ligand such as TMEDA.[7] The resulting organolithium species can be transmetalated to an organozinc reagent and subsequently used in palladium-catalyzed Negishi-type cross-coupling reactions to form 2-arylpiperidines.[7] This strategy was famously applied in a very short synthesis of the alkaloid (±)-anabasine.[7]

-

Regiodivergent Functionalization: The choice of catalyst and protecting group can precisely control the site of functionalization. Rhodium-catalyzed C-H insertions can be directed to the C2 or C4 positions of the piperidine ring.[12][13] For example, C-H functionalization of N-Boc-piperidine with a specific rhodium catalyst generates 2-substituted analogues, whereas using a different protecting group and catalyst combination can yield 4-substituted products.[12] The 3-substituted analogues can be accessed indirectly via cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening.[12]

Building Blocks for Active Pharmaceutical Ingredients (APIs)

N-Boc protected piperidines bearing additional functional groups, such as carboxylic acids or ketones, are invaluable intermediates.[14][15]

-